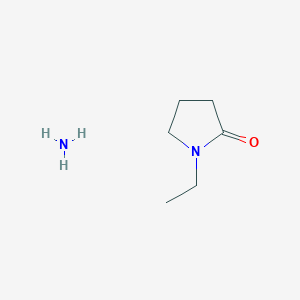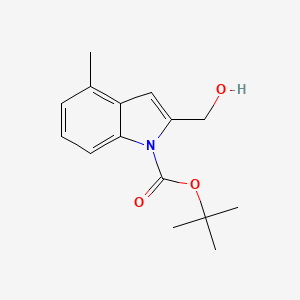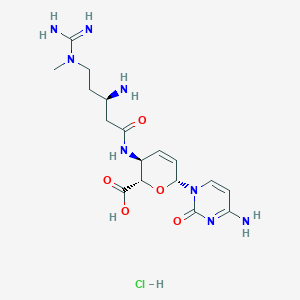
Azane;1-ethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;1-ethylpyrrolidin-2-one, also known as 1-ethyl-2-pyrrolidinone, is an organic compound with the molecular formula C6H11NO. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethyl-2-pyrrolidinone can be synthesized through the reaction of 2-pyrrolidone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, 1-ethyl-2-pyrrolidinone is produced by the catalytic hydrogenation of N-ethylsuccinimide. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity 1-ethyl-2-pyrrolidinone.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylsuccinimide.
Reduction: It can be reduced to form 1-ethylpyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions with halides to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides, typically under basic conditions.
Major Products Formed
Oxidation: N-ethylsuccinimide.
Reduction: 1-ethylpyrrolidine.
Substitution: N-substituted derivatives of 1-ethyl-2-pyrrolidinone.
Aplicaciones Científicas De Investigación
1-Ethyl-2-pyrrolidinone has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent in various chemical reactions and processes, including polymerization and catalysis.
Biology: It is used as a solvent in the extraction and purification of biological molecules.
Medicine: It is used as a solvent in pharmaceutical formulations and drug delivery systems.
Industry: It is used as a solvent in the production of coatings, adhesives, and cleaning agents.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-pyrrolidinone is primarily based on its ability to act as a solvent. It can dissolve a wide range of organic and inorganic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved in its action depend on the specific application and the compounds it interacts with.
Comparación Con Compuestos Similares
1-Ethyl-2-pyrrolidinone is similar to other N-alkylpyrrolidones, such as N-methyl-2-pyrrolidone and N-butyl-2-pyrrolidone. it has unique properties that make it suitable for specific applications:
N-methyl-2-pyrrolidone: Similar solvent properties but has a lower boiling point and different toxicity profile.
N-butyl-2-pyrrolidone: Similar solvent properties but has a higher boiling point and different solubility characteristics.
These differences highlight the uniqueness of 1-ethyl-2-pyrrolidinone in terms of its boiling point, solubility, and toxicity profile, making it suitable for specific industrial and research applications.
Propiedades
IUPAC Name |
azane;1-ethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.H3N/c1-2-7-5-3-4-6(7)8;/h2-5H2,1H3;1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSGIQZSVIMFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1=O.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid](/img/structure/B8081866.png)
![(3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B8081874.png)
![Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate](/img/structure/B8081882.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8081900.png)


![(3E,5Z,7R,8S,12S,13R,16S,17R)-22-chloro-8-hydroxy-7,23-dimethoxy-3,13,16,20-tetramethyl-10,19-dioxo-9,20-diaza-11,15-dioxatetracyclo[19.3.1.18,12.014,16]hexacosa-1(25),3,5,21(22),23-pentaen-17-yl N-methyl-N-(3-sulfanylpropanoyl)-L-alaninate](/img/structure/B8081929.png)
